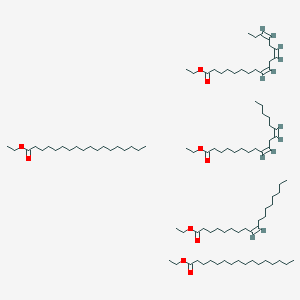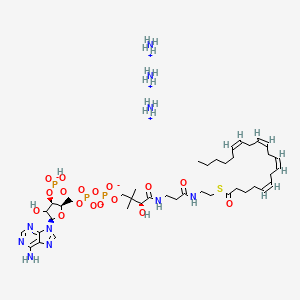
Olive oil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olive oil is a liquid fat obtained by pressing whole olives, the fruit of the olive tree (Olea europaea). It has been a staple in Mediterranean cuisine for thousands of years and is widely used in cooking, cosmetics, pharmaceuticals, and traditional oil lamps . This compound is renowned for its health benefits, including its high content of monounsaturated fatty acids and antioxidants .
Wirkmechanismus
Target of Action
Ethyl olivate, also known as olive oil or UNII-KKJ108Y20W, primarily targets the skin . It acts as a natural emollient derived from this compound, which is rich in skin-conditioning fatty acids . These fatty acids play a crucial role in maintaining the skin’s hydration and softness .
Mode of Action
Ethyl olivate interacts with the skin by forming a lightweight, non-greasy film . This film helps to lock in moisture and prevent vital hydrating substances in the skin from escaping . It enhances the spreadability of creams and lotions, providing a protective film for hair .
Biochemical Pathways
Its primary function as a skin-conditioning agent suggests that it may influence pathways related to skin hydration and barrier function .
Pharmacokinetics
As a topical agent, it is primarily intended to act on the surface of the skin, where it forms a protective barrier and helps to maintain hydration .
Result of Action
The molecular and cellular effects of ethyl olivate’s action primarily involve enhancing skin hydration and softness . By forming a protective film, it helps to lock in moisture and prevent the escape of hydrating substances from the skin . This results in softer, smoother, and more hydrated skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ethyl olivate. For instance, in a dry (arid) environment, the occlusive nature of ethyl olivate helps to prevent the escape of vital hydrating substances from the skin . This suggests that the compound’s efficacy may be particularly beneficial in dry or dehydrating conditions .
Biochemische Analyse
Biochemical Properties
Ethyl olivate plays a significant role in biochemical reactions, particularly in skin conditioning and hydration. It interacts with various enzymes, proteins, and biomolecules. For instance, ethyl olivate is known to interact with skin-conditioning fatty acids, forming a lightweight, non-greasy film that locks in moisture and protects the skin from external stressors . This interaction helps maintain skin hydration and smoothness. Additionally, ethyl olivate enhances the spreadability of formulations, making it a valuable ingredient in cosmetic products .
Cellular Effects
Ethyl olivate has notable effects on various types of cells and cellular processes. It influences cell function by forming a protective film on the skin, which helps retain moisture and prevents dehydration . This compound also impacts cell signaling pathways by maintaining the skin’s barrier function and promoting hydration. Ethyl olivate’s ability to lock in moisture can lead to improved skin texture and reduced transepidermal water loss . Furthermore, it may affect gene expression related to skin hydration and barrier function.
Molecular Mechanism
The molecular mechanism of ethyl olivate involves its interaction with skin-conditioning fatty acids and the formation of a protective film on the skin’s surface . This film helps retain moisture and prevents the loss of vital hydrating substances. Ethyl olivate’s occlusive nature ensures that the skin remains hydrated, even in dry environments
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl olivate have been observed to change over time. Ethyl olivate is stable under normal conditions but can degrade when exposed to strong acids or alkalis . Over time, its ability to retain moisture and protect the skin may diminish if it undergoes significant degradation. Long-term studies have shown that ethyl olivate maintains its emollient properties and continues to provide hydration and protection to the skin . Its stability and effectiveness may vary depending on the formulation and storage conditions.
Dosage Effects in Animal Models
The effects of ethyl olivate vary with different dosages in animal models. At lower doses, ethyl olivate has been shown to provide hydration and improve skin texture without causing adverse effects . At higher doses, it may lead to skin irritation or sensitization in some animal models . It is essential to determine the optimal dosage to maximize the benefits of ethyl olivate while minimizing potential adverse effects.
Metabolic Pathways
Ethyl olivate is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as alcohol dehydrogenase and acetaldehyde dehydrogenase, which are involved in the metabolism of ethanol . These interactions may influence the metabolic flux and levels of metabolites in the skin. Ethyl olivate’s role in these pathways helps maintain skin hydration and barrier function by ensuring the availability of essential fatty acids and other metabolites.
Transport and Distribution
Ethyl olivate is transported and distributed within cells and tissues through various mechanisms. It is insoluble in water but soluble in ethyl ether, which facilitates its transport across cell membranes . Ethyl olivate may interact with transporters or binding proteins that aid in its distribution within the skin. Its localization and accumulation in specific skin layers contribute to its effectiveness as an emollient and skin-conditioning agent .
Subcellular Localization
The subcellular localization of ethyl olivate is primarily within the lipid bilayers of cell membranes. Its hydrophobic nature allows it to integrate into the lipid matrix, where it exerts its emollient and protective effects . Ethyl olivate may also localize in other subcellular compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . These interactions contribute to its overall function in maintaining skin hydration and barrier integrity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Olive oil is primarily produced through mechanical extraction methods rather than synthetic routes. The process begins with the harvesting of olives, which are then transported to mills for processing. The olives are washed to remove impurities and then crushed into a paste using mechanical crushers . The paste undergoes malaxation, where it is slowly churned to allow small oil droplets to combine into larger ones . The oil is then separated from the paste using a centrifuge .
Industrial Production Methods
Industrial production of this compound involves several steps:
Harvesting: Olives are harvested at their optimal ripeness.
Transporting: The harvested olives are quickly transported to the mill to prevent oxidation.
Crushing and Malaxation: Olives are crushed into a paste and malaxed to facilitate oil extraction.
Centrifugation: The paste is centrifuged to separate the oil from water and solid residues.
Filtration: The extracted oil is filtered to remove any remaining impurities.
Bottling: The oil is then bottled and stored under optimal conditions to maintain its quality
Analyse Chemischer Reaktionen
Types of Reactions
Olive oil undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of peroxides and aldehydes, which degrade the oil’s quality.
Hydrolysis: Water can hydrolyze the triglycerides in this compound, leading to the formation of free fatty acids and glycerol.
Polymerization: Under high temperatures, this compound can undergo polymerization, forming larger molecular structures.
Common Reagents and Conditions
Oxidation: Catalyzed by light, heat, and metal ions.
Hydrolysis: Occurs in the presence of water and enzymes.
Polymerization: Induced by high temperatures and prolonged heating.
Major Products Formed
Oxidation: Peroxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Polymerization: Larger molecular structures and polymers.
Wissenschaftliche Forschungsanwendungen
Olive oil has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in preventing cardiovascular diseases, reducing inflammation, and improving skin health.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and biofuels
Vergleich Mit ähnlichen Verbindungen
Olive oil is often compared to other vegetable oils such as canola oil, sunflower oil, and coconut oil. Its high content of monounsaturated fatty acids and polyphenols sets it apart from other oils, which may have higher levels of saturated or polyunsaturated fats . Similar compounds include:
Canola Oil: Lower in monounsaturated fats but higher in omega-3 fatty acids.
Sunflower Oil: Higher in polyunsaturated fats.
Coconut Oil: Higher in saturated fats.
This compound’s unique composition makes it particularly beneficial for heart health and overall wellness .
Eigenschaften
CAS-Nummer |
8001-25-0 |
|---|---|
Molekularformel |
C98H184O10 |
Molekulargewicht |
1522.5 g/mol |
IUPAC-Name |
ethyl hexadecanoate;ethyl octadeca-9,12-dienoate;ethyl octadecanoate;ethyl octadeca-9,12,15-trienoate;ethyl octadec-9-enoate |
InChI |
InChI=1S/C20H40O2.C20H38O2.C20H36O2.C20H34O2.C18H36O2/c4*1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-19H2,1-2H3;11-12H,3-10,13-19H2,1-2H3;8-9,11-12H,3-7,10,13-19H2,1-2H3;5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3;3-17H2,1-2H3 |
InChI-Schlüssel |
NWUIOBPENFDKLG-UHFFFAOYSA-N |
Verunreinigungen |
When bought in bulk or from unlabeled containers, cottonseed oil, colza oil, grapeseed oil, sesame oil, or other bland oils are not uncommonly found as adulterants. Determination of tea seed oil in olive oil. |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCC/C=C\CCCCCCCC(=O)OCC.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCCCCCCCCC(=O)OCC.CCCCCCCCC=CCCCCCCCC(=O)OCC.CCCCCC=CCC=CCCCCCCCC(=O)OCC.CCC=CCC=CCC=CCCCCCCCC(=O)OCC |
Siedepunkt |
Very high (USCG, 1999) |
Color/Form |
Pale yellow or light greenish-yellow oil ... Begins to get turbid at +5 to +10 °C, below 0 °C it forms a whitish, granular mass |
Dichte |
0.915 at 68 °F (USCG, 1999) - Less dense than water; will float 0.914-0.919 at 15 °C/15 °C; 0.909-0.915 at 25 °C/25 °C |
Flammpunkt |
437 °F (USCG, 1999) 437 °F (closed cup) |
Physikalische Beschreibung |
Oils, edible: olive is a pale yellow oily liquid. Insolube in water and less dense than water. Hence floats on water. Contains principally glycerides of oleic, palmitic and linoleic acids. Pale yellow or light greenish-yellow liquid with a slight odor; [HSDB] Yellow viscous liquid; [Carolina Biological Supply MSDS] |
Löslichkeit |
Soluble in ether, chloroform, and carbon disulfide; sparingly soluble in alcohol Slightly soluble in alcohol; miscible with ether, chloroform, carbon disulfide INSOL IN WATER |
Dampfdruck |
5.17 mmHg (USCG, 1999) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596198.png)
![sodium;[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B6596209.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate;azane](/img/structure/B6596222.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate;azane](/img/structure/B6596224.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B6596232.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate;azane](/img/structure/B6596235.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B6596238.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)

![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596264.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596266.png)



